molecular formula C14H11NO7S B5248967 5-formyl-2-methoxyphenyl 2-nitrobenzenesulfonate

5-formyl-2-methoxyphenyl 2-nitrobenzenesulfonate

Cat. No.: B5248967
M. Wt: 337.31 g/mol
InChI Key: WSYZRXZWHHMDIK-UHFFFAOYSA-N
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Description

5-formyl-2-methoxyphenyl 2-nitrobenzenesulfonate is an organic compound with the molecular formula C14H11NO7S . This compound is characterized by the presence of a formyl group, a methoxy group, and a nitrobenzenesulfonate moiety. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

The synthesis of 5-formyl-2-methoxyphenyl 2-nitrobenzenesulfonate involves several steps. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically involves the use of boron reagents and palladium catalysts under mild and functional group-tolerant conditions. The specific reaction conditions and reagents used can vary depending on the desired yield and purity of the final product.

Chemical Reactions Analysis

5-formyl-2-methoxyphenyl 2-nitrobenzenesulfonate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

5-formyl-2-methoxyphenyl 2-nitrobenzenesulfonate has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 5-formyl-2-methoxyphenyl 2-nitrobenzenesulfonate involves its interaction with specific molecular targets and pathways. The compound can undergo various chemical reactions, such as oxidation, reduction, and substitution, which can lead to the formation of different products. These reactions can affect the compound’s biological activity and its interactions with other molecules.

Comparison with Similar Compounds

5-formyl-2-methoxyphenyl 2-nitrobenzenesulfonate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and applications.

Properties

IUPAC Name

(5-formyl-2-methoxyphenyl) 2-nitrobenzenesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO7S/c1-21-12-7-6-10(9-16)8-13(12)22-23(19,20)14-5-3-2-4-11(14)15(17)18/h2-9H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSYZRXZWHHMDIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=O)OS(=O)(=O)C2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO7S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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